Product packaging for 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid(Cat. No.:CAS No. 175143-91-6)

2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid

Cat. No.: B177922
CAS No.: 175143-91-6
M. Wt: 176.17 g/mol
InChI Key: ZIIHHHLFEMQMOK-UHFFFAOYSA-N
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Description

Contextual Significance of the Imidazo[1,2-a]pyridine (B132010) Core in Heterocyclic Chemistry

The imidazo[1,2-a]pyridine structure is a bicyclic aromatic system where an imidazole (B134444) ring is fused to a pyridine (B92270) ring. This fusion creates a planar, electron-rich system that is amenable to a variety of chemical modifications. The presence of nitrogen atoms in both rings provides sites for hydrogen bonding and coordination with biological targets, a key feature in its widespread use in drug discovery. nih.govresearchgate.net

The significance of the imidazo[1,2-a]pyridine core is underscored by its presence in numerous commercially available drugs with diverse therapeutic applications. researchgate.netresearchgate.net These include agents for treating insomnia, peptic ulcers, and anxiety, highlighting the scaffold's ability to interact with a range of biological systems. researchgate.netresearchgate.net Its broad spectrum of reported biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, has cemented its status as a "drug prejudice" scaffold, meaning it is frequently found in compounds identified in the early stages of drug discovery. nih.govresearchgate.netrsc.org

The versatility of the imidazo[1,2-a]pyridine scaffold extends beyond medicinal chemistry. Its derivatives are also investigated for their applications in materials science, such as in the development of chemosensors and bioimaging probes, owing to their favorable optoelectronic properties. researchgate.net The continuous exploration of this heterocyclic system is driven by the need to develop novel therapeutic agents and functional materials. nih.govresearchgate.net

Property Description References
Structure Bicyclic 5-6 membered heterocyclic ring system. nih.govresearchgate.net
Biological Activities Anticancer, antimicrobial, antiviral, anti-inflammatory, etc. nih.govresearchgate.netresearchgate.netmdpi.com
Applications Medicinal chemistry, materials science, bioimaging. researchgate.net
Key Feature "Privileged scaffold" in drug discovery. nih.govresearchgate.net

Rationale for Investigating 2-(Imidazo[1,2-a]pyridin-5-yl)acetic Acid and its Congeners

While much of the research on imidazo[1,2-a]pyridines has focused on substitutions at various positions, the investigation of derivatives bearing an acetic acid moiety, such as this compound, opens up new avenues for chemical exploration and functionalization. The acetic acid group provides a reactive handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives, including esters and amides.

The synthesis of related compounds, such as ethyl imidazo[1,2-a]pyridin-2-acetates, has been achieved through the reaction of substituted 2-aminopyridines with ethyl-4-bromoacetate, which can then be hydrolyzed to the corresponding acids. nih.gov This highlights a general strategy for accessing these types of compounds. The resulting carboxylic acid derivatives are valuable as intermediates in the synthesis of more complex molecules. chemimpex.com For instance, imidazo[1,2-a]pyridine-3-carboxamides have been synthesized from their corresponding carboxylic acid intermediates and have shown potent activity against Mycobacterium tuberculosis. nih.gov

The specific isomer, this compound, along with its congeners like the 2-yl and 3-yl acetic acid derivatives, serves as a key building block. chemimpex.comnih.gov The position of the acetic acid group on the imidazo[1,2-a]pyridine core can significantly influence the molecule's chemical reactivity and its spatial arrangement, which in turn can affect its interaction with biological targets. Research into these compounds is driven by the potential to create novel chemical entities with tailored properties for various applications, from pharmaceuticals to materials science. chemimpex.com

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid19741-30-1C9H8N2O2176.17
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid17745-04-9C9H8N2O2176.17
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid57892-78-6C8H7N3O2177.16
2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid2155852-35-8C10H15N2O2Not specified
Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetateNot specifiedNot specifiedNot specified

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B177922 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid CAS No. 175143-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-5-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIHHHLFEMQMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596656
Record name (Imidazo[1,2-a]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175143-91-6
Record name (Imidazo[1,2-a]pyridin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Synthetic Transformations of Imidazo 1,2 a Pyridine Acetic Acid Derivatives

Mechanistic Investigations of Cyclization and Formation Reactions in Imidazo[1,2-a]pyridine (B132010) Systems

The synthesis of the imidazo[1,2-a]pyridine core is a cornerstone of heterocyclic chemistry, with several mechanistic pathways having been established. A predominant method involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a variant of the classic Tschitschibabin reaction. bio-conferences.org The mechanism commences with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-halocarbonyl compound. acs.orgnih.gov This initial alkylation is followed by an intramolecular condensation to form the fused bicyclic system. nih.govresearchgate.net

Catalyst-free approaches have also been developed. One proposed mechanism involves an initial Michael addition of the exocyclic amino group of 2-aminopyridine to an appropriate acceptor molecule. acs.org This is followed by the elimination of a leaving group and a subsequent intramolecular Michael addition, where the endocyclic pyridine (B92270) nitrogen attacks in a regioselective 5-exo trig manner, leading to ring closure. acs.org

In iodine-catalyzed syntheses, molecular iodine can act as a Lewis acid or a source of HI in situ. acs.orgnih.gov A plausible mechanism for a three-component reaction suggests that iodine activates a carbonyl compound, facilitating a cascade of reactions that culminate in the cyclized imidazo[1,2-a]pyridine product. acs.orgnih.gov Another iodine-catalyzed pathway involves the formation of an imine intermediate from an aryl aldehyde and 2-aminopyridine, which then undergoes intramolecular cyclization. nih.gov

Copper-catalyzed syntheses from aminopyridines and nitroolefins have also been mechanistically studied. A plausible pathway involves an initial Michael addition, followed by the formation of a radical cation, hydrogen abstraction, and finally, an intramolecular nucleophilic addition to yield the functionalized imidazo[1,2-a]pyridine. organic-chemistry.org

C-H Functionalization Strategies on the Imidazo[1,2-a]pyridine Core

Direct C-H functionalization is a powerful and atom-economical strategy for introducing molecular complexity to the imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.net Research has focused on achieving site-selectivity at the various carbon positions of the ring system, including C2, C3, C5, C6, C7, and C8. rsc.orgdntb.gov.ua

The C3 position is particularly nucleophilic and has been the primary target for a multitude of C-H functionalization reactions, such as arylation, amination, sulfonylation, and carbonylation. nih.gov In recent years, visible light-induced photocatalysis has emerged as a green and efficient method for these transformations. nih.gov For instance, rose bengal, an organic dye, can catalyze the C3-formylation and C3-alkoxycarbonylation of imidazo[1,2-a]pyridines under visible light irradiation. nih.govmdpi.com

While C3 functionalization is common, methods for targeting other positions are also being developed. Visible light-induced C5-alkylation of the imidazo[1,2-a]pyridine core has been achieved using eosin Y as a photocatalyst with alkyl N-hydroxyphthalimides as the alkyl source. mdpi.com Transition-metal-free conditions for C-H functionalization are also highly sought after to develop more sustainable synthetic protocols. colab.ws Radical reactions, initiated through transition metal catalysis, metal-free oxidation, or photocatalysis, represent another major avenue for the direct functionalization of the imidazo[1,2-a]pyridine core. rsc.org

Table 1: Examples of C-H Functionalization Reactions on the Imidazo[1,2-a]pyridine Core
PositionReaction TypeCatalyst/ConditionsReagent(s)Reference
C3FormylationRose Bengal, Visible LightTetramethylethylenediamine (TMEDA) nih.gov
C3AlkoxycarbonylationRose Bengal, Blue LED, (NH₄)₂S₂O₈Carbazates mdpi.com
C3AminoalkylationRose Bengal, Visible Light, AerobicN-phenyltetrahydroisoquinoline nih.govmdpi.com
C3PerfluoroalkylationVisible Light, EDA complexPerfluoroalkyl iodides nih.gov
C5AlkylationEosin Y, Visible LightAlkyl N-hydroxyphthalimides mdpi.com

Derivatization Reactions at the Acetic Acid Moiety

The acetic acid moiety at the C5 position of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid offers a versatile handle for further synthetic transformations. The carboxylic acid functional group can be readily converted into a variety of other functional groups, enabling the synthesis of a diverse library of derivatives.

Standard organic transformations can be applied to the carboxylic acid. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by first converting the acid to a more reactive species like an acid chloride. The formation of amides is another crucial transformation, typically accomplished by coupling the carboxylic acid with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Studies on related imidazo[1,2-a]pyridine carboxylic acids have demonstrated these derivatizations. For instance, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been successfully coupled with various amino acid derivatives via its active ester intermediate to form the corresponding amides. researchgate.net Furthermore, the same study showed the conversion of a related ethyl ester into its corresponding hydrazide by reaction with hydrazine, and subsequently into an acyl azide, which are valuable synthetic intermediates. researchgate.net

Table 2: Potential Derivatization Reactions of the Acetic Acid Moiety
Reaction TypeReagent(s)Product Functional Group
EsterificationAlcohol (R-OH), Acid catalystEster (-COOR)
AmidationAmine (R-NH₂), Coupling agent (e.g., EDC)Amide (-CONHR)
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acid Chloride (-COCl)
ReductionLithium aluminum hydride (LiAlH₄) or Borane (BH₃)Alcohol (-CH₂OH)
Hydrazide FormationHydrazine (N₂H₄)Hydrazide (-CONHNH₂)

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Imidazo[1,2-a]pyridine Acetic Acid Derivatives

Achieving regioselectivity is a critical challenge in the synthesis and functionalization of substituted imidazo[1,2-a]pyridines. The inherent electronic properties of the heterocyclic system often direct incoming electrophiles or radicals to specific positions, primarily the electron-rich C3 position. However, synthetic methods have been developed to achieve regioselective functionalization at other sites. For example, the Groebke–Blackburn–Bienaymé three-component reaction can be used for the regioselective synthesis of 3-aminoalkyl imidazoazines. organic-chemistry.org Similarly, iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine has been shown to proceed with complete regioselectivity. organic-chemistry.org The choice of catalyst and reaction conditions is paramount in directing the reaction to the desired position. organic-chemistry.orgrsc.org

Stereoselectivity becomes a consideration when a chiral center is introduced into the molecule. The core imidazo[1,2-a]pyridine ring is aromatic and thus planar, but stereocenters can be present in substituents, such as on the acetic acid side chain or on groups attached during C-H functionalization. For instance, if the methylene group of the acetic acid moiety were to be asymmetrically substituted, it would create a chiral center. This could be achieved through stereoselective alkylation using a chiral auxiliary or a chiral catalyst. Similarly, the C-H functionalization of the core with a prochiral reagent in the presence of a chiral catalyst could lead to the formation of enantiomerically enriched products. While specific studies on the stereoselective synthesis of this compound derivatives are not extensively detailed in the reviewed literature, the principles of asymmetric synthesis are broadly applicable to this class of compounds.

Advanced Spectroscopic and Crystallographic Elucidation of 2 Imidazo 1,2 a Pyridin 5 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. dtic.mil By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid, ¹H and ¹³C NMR are fundamental for initial characterization, while advanced techniques are employed for more complex structures. dtic.milipb.pt

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of this compound derivatives, the ¹H NMR spectrum exhibits characteristic signals for both the fused imidazo[1,2-a]pyridine (B132010) ring system and the acetic acid side chain. mdpi.commdpi.com

The protons on the pyridine (B92270) part of the fused ring typically appear as doublets or triplets in the aromatic region (δ 6.5–8.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the position and nature of substituents. mdpi.comresearchgate.net The proton at the C3 position of the imidazole (B134444) ring usually appears as a distinct singlet, while the methylene protons (-CH₂-) of the acetic acid group also give a singlet, typically in the range of δ 3.5-4.5 ppm. The carboxylic acid proton (-COOH) is often observed as a broad singlet at a downfield chemical shift (δ > 10 ppm), though its signal can be exchangeable with deuterium in solvents like D₂O.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Skeleton

Proton Position Typical Chemical Shift (δ, ppm) Multiplicity
H-3 7.5 - 8.5 Singlet
H-6 6.7 - 7.2 Triplet or dd
H-7 7.0 - 7.6 Triplet or dd
H-8 8.0 - 8.5 Doublet
-CH₂- (acetic acid) 3.5 - 4.5 Singlet

Note: Chemical shifts are dependent on solvent and substituents.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. nih.gov The spectrum for a this compound derivative will show distinct signals for each unique carbon atom.

The carbon atoms of the imidazo[1,2-a]pyridine ring typically resonate in the range of δ 110–150 ppm. mdpi.com The quaternary carbons, such as C2, C5, and the bridgehead carbon C8a, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The carbonyl carbon (-C=O) of the acetic acid group is characteristically found far downfield, typically in the range of δ 170–180 ppm, while the methylene carbon (-CH₂-) appears further upfield. semanticscholar.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

Carbon Position Typical Chemical Shift (δ, ppm)
C2 140 - 150
C3 110 - 120
C5 135 - 145
C6 112 - 125
C7 120 - 130
C8 115 - 125
C8a (bridgehead) 140 - 150
-CH₂- (acetic acid) 30 - 45

Note: Chemical shifts are dependent on solvent and substituents.

For more complex derivatives with extensive substitution or overlapping signals in 1D spectra, advanced 2D NMR techniques are essential for unambiguous structural assignment. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity of protons within the pyridine ring of the imidazo[1,2-a]pyridine core.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as confirming the connection of the acetic acid side chain to the C5 position of the imidazo[1,2-a]pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule with very high accuracy (typically to four or five decimal places). nih.govresearchgate.net This precision allows for the calculation of a unique elemental composition, thereby confirming the molecular formula of a synthesized this compound derivative. researchgate.netmdpi.com

Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. researchgate.net For example, HRMS can easily differentiate between C₉H₈N₂O₂ (the formula for the parent acid) and a different molecule with the same nominal mass. The experimental mass measurement is compared to the theoretical mass calculated for a proposed formula; a match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for that formula. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about connectivity and formula, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. carleton.edu This technique is particularly valuable for establishing absolute stereochemistry and for analyzing subtle geometric parameters and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for structural elucidation of crystalline compounds. carleton.edu By diffracting X-rays off a single crystal of a this compound derivative, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the crystal lattice are determined. eurjchem.com

This analysis yields a wealth of structural data, including:

Bond Lengths: The precise distances between bonded atoms, which can provide insight into bond order and electronic effects.

Bond Angles: The angles formed between three connected atoms, defining the local geometry.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the acetic acid side chain relative to the plane of the heterocyclic ring system.

This detailed structural information is crucial for understanding structure-activity relationships and for computational modeling studies. rsc.orgresearchgate.net

Table 3: Representative Bond Lengths and Angles for the Imidazo[1,2-a]pyridine Core

Bond/Angle Typical Value
Bond Lengths (Å)
N1-C2 1.32 - 1.38 Å
C2-C3 1.36 - 1.39 Å
C3-N4 (bridgehead) 1.38 - 1.40 Å
N4-C5 1.37 - 1.41 Å
C5-C6 1.39 - 1.42 Å
C6-C7 1.36 - 1.39 Å
C7-C8 1.38 - 1.41 Å
C8-N4 (bridgehead) 1.33 - 1.36 Å
Bond Angles (°)
N1-C2-C3 108 - 112°
C2-C3-N4 107 - 110°
C5-N4-C8a 118 - 122°
N4-C5-C6 117 - 121°

Note: Data are generalized from crystallographic studies of various imidazo[1,2-a]pyridine derivatives. Actual values will vary based on substitution and crystal packing forces. researchgate.net

Conformational Analysis and Intermolecular Interactions in Crystalline States of this compound Derivatives

The three-dimensional arrangement of molecules in the solid state, dictated by their intrinsic conformational preferences and the network of intermolecular interactions, is crucial for understanding their physicochemical properties. For derivatives of this compound, X-ray crystallography provides definitive insights into these aspects, revealing the subtle interplay of forces that govern their crystal packing. While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, offers valuable information regarding the structural characteristics of the imidazo[1,2-a]pyridine core and the nature of its intermolecular interactions.

Intermolecular interactions are the cornerstone of crystal engineering, dictating the assembly of individual molecules into a stable, three-dimensional lattice. For derivatives of this compound, hydrogen bonding is expected to be a dominant feature, given the presence of the carboxylic acid group and the nitrogen atoms of the imidazo[1,2-a]pyridine ring.

In the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming inversion dimers characterized by an R²₂(10) ring motif. These dimers are further connected by C—H⋯O hydrogen bonds, which also form R²₂(10) ring motifs, creating ribbons that extend along the crystallographic direction chemicalbook.com. This demonstrates the capability of the imidazo[1,2-a]pyridine nitrogen to act as a hydrogen bond acceptor and for substituents with hydrogen bond donors to form robust, self-complementary interactions.

For this compound, the carboxylic acid group provides a potent hydrogen bond donor (O-H) and two acceptor sites (C=O and O-H). This functionality allows for the formation of strong hydrogen bonds, most commonly leading to the formation of centrosymmetric carboxylic acid dimers via O—H⋯O interactions. Furthermore, the nitrogen atom in the imidazole moiety can act as a hydrogen bond acceptor, potentially interacting with the carboxylic acid proton of a neighboring molecule or other hydrogen bond donors.

The interplay of these hydrogen bonds, along with weaker interactions such as C—H⋯O and C—H⋯N contacts, and potentially π-π stacking between the planar imidazo[1,2-a]pyridine rings, will ultimately define the supramolecular architecture of this compound and its derivatives in the crystalline state. A detailed analysis of these interactions would require specific crystallographic data for the compound .

Computational and Theoretical Investigations of 2 Imidazo 1,2 a Pyridin 5 Yl Acetic Acid Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometry and electronic characteristics of imidazo[1,2-a]pyridine (B132010) derivatives. By approximating the electron density of a molecule, DFT calculations can determine its most stable three-dimensional conformation (geometry optimization) and describe its electronic makeup.

Researchers commonly use DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to model these systems. nih.govnih.gov These calculations yield optimized molecular structures, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental, as the geometric arrangement of atoms directly influences the molecule's properties and interactions.

Beyond geometry, DFT is used to analyze the electronic structure, including the distribution of electron density and the energies of molecular orbitals. These analyses are foundational for understanding the molecule's stability, reactivity, and spectroscopic properties. For instance, in studies of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT has been used to determine energies of various molecular orbitals. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals are critical indicators of a molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A high-energy HOMO indicates a greater propensity to donate electrons, suggesting nucleophilic character.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A low-energy LUMO signifies a greater ability to accept electrons, indicating electrophilic character.

The HOMO-LUMO energy gap (ΔE) is a significant parameter derived from FMO analysis. It is a measure of the molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity and lower stability. nih.gov For various imidazo[1,2-a]pyridine derivatives, the HOMO-LUMO gap has been calculated to assess their stability and potential as inhibitors for biological targets. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface.

Different colors on an MEP map represent varying levels of electrostatic potential:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms (like nitrogen and oxygen). They are indicative of nucleophilic sites. nih.gov

Blue: Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For imidazo[1,2-a]pyridine systems, MEP analysis helps identify the most likely sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. nih.gov This is particularly useful in drug design for predicting how a molecule might interact with a biological receptor. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, several quantum chemical descriptors and reactivity indices can be calculated to quantify a molecule's reactivity. These parameters provide a more detailed picture than FMO analysis alone. Key descriptors for imidazo[1,2-a]pyridine systems include:

DescriptorSymbolFormulaSignificance
Chemical Hardness η(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Higher hardness correlates with lower reactivity. nih.gov
Electronic Chemical Potential µ(EHOMO + ELUMO) / 2Describes the "escaping tendency" of electrons. It is related to the molecule's electronegativity. nih.gov
Electrophilicity Index ωµ² / (2η)Quantifies the ability of a molecule to accept electrons. It is a measure of its electrophilic power. nih.gov

Reaction Pathway and Transition State Calculations for Imidazo[1,2-a]pyridine Transformations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis and transformation of the imidazo[1,2-a]pyridine scaffold, theoretical calculations can map out entire reaction pathways. This involves identifying reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species.

For example, the synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with various carbonyl compounds. acs.org Theoretical studies can investigate the energetics of different proposed mechanisms, such as a ketimine-intermediated pathway versus an Ortoleva-King type reaction. acs.orgacs.org By calculating the energy barriers associated with each step (activation energies), chemists can predict the most favorable reaction pathway.

Furthermore, computational modeling can explore more complex transformations, such as the post-Groebke–Blackburn–Bienaymé (GBB) reaction strategy to form fused isoquinoline (B145761) systems. nih.gov In such cases, calculations help to understand the feasibility of proposed cyclization and rearrangement steps, guiding the design of new synthetic routes and the optimization of reaction conditions. nih.gov

Role of 2 Imidazo 1,2 a Pyridin 5 Yl Acetic Acid Derivatives As Synthons in Complex Molecule Construction

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged heterocyclic system frequently found in medicinal chemistry and materials science. rsc.orgresearchgate.net Derivatives of this core, particularly those bearing a reactive acetic acid moiety at the 5-position, serve as versatile synthons—or building blocks—for constructing more complex molecular architectures. The inherent reactivity of both the carboxylic acid group and the heterocyclic core allows for a wide range of chemical transformations, making these compounds valuable starting materials in various synthetic strategies.

Future Perspectives in Research on 2 Imidazo 1,2 a Pyridin 5 Yl Acetic Acid Chemistry

Emerging Methodologies in Heterocyclic Synthesis

The synthesis of the imidazo[1,2-a]pyridine (B132010) core, the foundational structure of 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid, is continually evolving with the advent of more efficient and environmentally benign methodologies. ingentaconnect.com Researchers are moving beyond traditional condensation reactions of 2-aminopyridines with α-haloketones to explore innovative strategies that offer better yields, milder reaction conditions, and greater molecular diversity. acs.org

Recent advancements include the use of various catalytic systems to promote the synthesis of imidazo[1,2-a]pyridines. researchgate.net Copper-catalyzed reactions, for instance, have been employed in aerobic oxidative cyclizations and one-pot procedures using air as the oxidant. organic-chemistry.org Palladium-catalyzed three-component reactions under microwave irradiation have also proven effective for synthesizing 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, metal-free approaches are gaining traction, utilizing catalysts like molecular iodine or even catalyst-free conditions for certain transformations. acs.orgacs.org The use of graphene oxide as a catalyst in multi-component reactions represents a green approach to synthesizing 3-sulfenylimidazo[1,2-a]pyridines. acs.org

Multicomponent reactions (MCRs) are emerging as a powerful tool for the rapid generation of complex imidazo[1,2-a]pyridine libraries. nih.gov The Groebke–Blackburn–Bienaymé reaction (GBBR) is a notable example of a greener alternative for synthesizing these scaffolds. mdpi.com These one-pot reactions are advantageous due to their simplicity, mild conditions, and high atom economy. researchgate.net

Other innovative strategies being explored include:

Photocatalytic Reactions: These methods utilize light to drive chemical transformations, offering a green and efficient route to imidazo[1,2-a]pyridines. researchgate.net

Domino and Tandem Reactions: These cascade reactions allow for the formation of multiple chemical bonds in a single synthetic operation, streamlining the synthesis process. acs.orgresearchgate.net

C-H Functionalization: The direct functionalization of C-H bonds is an eco-friendly strategy for creating libraries of valuable imidazo[1,2-a]pyridine derivatives. researchgate.net

Green Chemistry Approaches: Techniques such as microwave-assisted synthesis, the use of green solvents like water, and catalyst-free and solvent-free reactions are being increasingly adopted to reduce the environmental impact of chemical synthesis. ingentaconnect.comorganic-chemistry.org

These emerging methodologies are not only enhancing the efficiency and sustainability of imidazo[1,2-a]pyridine synthesis but are also expanding the accessible chemical space for discovering novel analogues of this compound.

Advanced Computational Modeling for Synthetic Design

Computational chemistry has become an indispensable tool in modern synthetic design, providing deep insights into reaction mechanisms and molecular properties that guide the development of novel compounds based on the imidazo[1,2-a]pyridine scaffold.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and reactivity of these molecules. nih.govresearchgate.net DFT calculations allow researchers to determine the energies of Frontier Molecular Orbitals (FMO), map the Molecular Electrostatic Potential (MEP), and analyze electron density distributions. nih.govresearchgate.net This information is crucial for understanding the reactivity of different positions on the imidazo[1,2-a]pyridine ring and for predicting the outcomes of various chemical reactions. For instance, DFT studies have been employed to elucidate the optimized geometries and electronic absorption spectra of new dyes derived from imidazo[1,2-a]pyridine. researchgate.net

Molecular docking simulations are another powerful computational technique used to predict the binding affinity and interaction of imidazo[1,2-a]pyridine derivatives with biological targets. nih.govnih.gov By modeling how these compounds fit into the active sites of proteins, researchers can design molecules with enhanced biological activity. nih.gov These studies have been instrumental in designing potential inhibitors for various enzymes and receptors. nih.govnih.gov

In addition to DFT and molecular docking, other advanced computational approaches being utilized include:

Quantum Theory of Atoms in Molecules (QTAIM): This method is used to analyze the nature of chemical bonds within a molecule. nih.gov

Reduced Density Gradient (RDG) analysis: This technique helps in visualizing and understanding non-covalent interactions. nih.gov

In silico ADMET prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify promising compounds early in the drug discovery process. nih.gov

The integration of these advanced computational models into the research workflow allows for a more rational and efficient design of synthetic targets, accelerating the discovery of new this compound derivatives with desired properties.

Automated and High-Throughput Synthesis Approaches

To meet the growing demand for large and diverse compound libraries for screening and drug discovery, automated and high-throughput synthesis strategies are being increasingly applied to the production of imidazo[1,2-a]pyridine derivatives.

Fully automated continuous flow synthesis has emerged as a significant advancement over traditional batch processing. nih.gov This technology allows for the multistep synthesis of highly functionalized imidazo[1,2-a] heterocycles, including carboxylic acid derivatives, without the need for isolating intermediates. nih.gov Flow chemistry offers several advantages, including improved reaction control, enhanced safety, and the potential for seamless integration with purification and analysis steps. researchgate.net

Solid-phase synthesis is another powerful technique for the high-throughput generation of imidazo[1,2-a]pyridine libraries. acs.orgnih.gov In this approach, the starting material is attached to a solid support, and subsequent reactions are carried out in a sequential manner. acs.orgnih.gov This method facilitates the purification process, as excess reagents and byproducts can be easily washed away. nih.gov Solid-phase synthesis has been successfully used to create libraries of imidazo[1,2-a]pyridine-8-carboxamides with three points of diversity. acs.org

The combination of these automated synthesis platforms with high-throughput screening allows for the rapid evaluation of large numbers of compounds, significantly accelerating the identification of "hit" molecules with interesting biological activities or material properties. acs.org The development of robust and versatile automated and high-throughput methods will continue to be a key driver of innovation in the field of imidazo[1,2-a]pyridine chemistry.

Q & A

Q. What are the common synthetic routes for 2-(Imidazo[1,2-a]pyridin-5-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclocondensation or multicomponent reactions. For example, iodoacetic acid reacts with 2-aminopyridine under basic aqueous conditions (pH 8–9, reflux for 6 hours) to form the imidazo[1,2-a]pyridine core, followed by acidification to isolate the product . Alternative routes include using dimethylacetamide dimethyl acetal as a coupling agent for carboxamide intermediates, as seen in the synthesis of related oxadiazole derivatives . Key factors affecting yield include pH control, solvent choice (e.g., water for simplicity vs. dioxane for solubility), and temperature optimization. For instance, higher temperatures (110°C) may accelerate cyclization but risk side reactions .

Q. How can researchers characterize the structural integrity of this compound derivatives?

Methodological Answer: Characterization relies on a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, imidazo[1,2-a]pyridine derivatives exhibit distinct aromatic proton signals between δ 7.0–9.0 ppm .
  • X-ray diffraction : Resolves ambiguities in molecular geometry. A study on a related compound revealed coplanarity between imidazole and pyridine rings (dihedral angle: 0.48°), with disorder in the crystal lattice requiring refined occupancy models .
  • HPLC/MS : Ensures purity and identifies by-products, especially in multicomponent reactions .

Q. What safety protocols are recommended when handling this compound?

Methodological Answer: While specific toxicity data for this compound is limited, general protocols for imidazo[1,2-a]pyridine derivatives include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Emergency measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for persistent symptoms .
  • Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations provide insights into:

  • Electron distribution : Predicting nucleophilic/electrophilic sites for functionalization. For example, aminoimidazodipyridines synthesized via DFT-guided routes show enhanced charge transfer properties .
  • Reaction mechanisms : Simulating intermediates in multicomponent reactions (e.g., oxidative coupling or tandem cyclization) to optimize pathways .
  • Spectroscopic validation : Comparing computed IR/NMR spectra with experimental data to resolve structural ambiguities .

Q. What strategies resolve discrepancies between experimental and computational data for this compound?

Methodological Answer: Discrepancies often arise from crystal packing effects or dynamic processes (e.g., tautomerism). To address this:

  • X-ray refinement : For disordered structures, refine occupancy ratios (e.g., 50:50 split for alternative ring conformers) .
  • Solvent modeling : Include solvent effects in DFT calculations to better match experimental NMR shifts .
  • Dynamic NMR : Detect equilibrium processes (e.g., ring flipping) at variable temperatures .

Q. How can reaction conditions be optimized to minimize by-products in imidazo[1,2-a]pyridine synthesis?

Methodological Answer: Key optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/Cu) enhance regioselectivity in cross-coupling steps .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to suppress side reactions .
  • pH control : Maintain basic conditions (pH 8–9) during cyclization to prevent acid-catalyzed decomposition .
  • By-product analysis : Use LC-MS to identify impurities (e.g., unreacted carboxamides) and adjust stoichiometry .

Q. What are recent advances in the pharmacological applications of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Recent studies highlight:

  • Anxiolytic agents : Derivatives like 2-(1,2,4-oxadiazol-5-yl)-imidazo[1,2-a]pyrimidines show sedative effects via GABA receptor modulation .
  • Antimicrobial activity : Substituents at the 2- and 3-positions enhance binding to bacterial enzymes (e.g., DNA gyrase) .
  • Metabolite profiling : Endogenous metabolites (e.g., 2-(1H-imidazol-5-yl)acetic acid hydrochloride) are being studied for roles in cellular signaling .

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